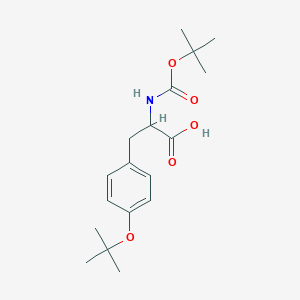

Boc-D-Tyr(tBu)-OH

Description

Significance of Tyrosine Modifications in Peptide Chemistry

Tyrosine, with its phenolic side chain, is a particularly important amino acid in biological systems and a versatile component in synthetic peptides. wikipedia.org The hydroxyl group of the tyrosine side chain can be a site for various modifications, both naturally and synthetically. In biological systems, post-translational modifications such as phosphorylation of tyrosine residues are key steps in signal transduction pathways. wikipedia.org

In synthetic peptide chemistry, the ability to selectively modify the tyrosine side chain allows for the introduction of labels, cross-linking agents, or other functionalities. researchgate.netrsc.org However, the unprotected phenolic hydroxyl group can also be susceptible to undesirable side reactions during peptide synthesis, such as oxidation or acylation. peptide.comnih.gov Therefore, protection of the tyrosine side chain is often necessary to ensure the integrity of the peptide during synthesis.

Overview of the Boc/tBu Protection Strategy for D-Tyrosine

Boc-D-Tyr(tBu)-OH employs a dual protection strategy. The α-amino group of the D-tyrosine is protected by a tert-butoxycarbonyl (Boc) group, while the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) group.

Boc (tert-butoxycarbonyl) Group: This is a widely used protecting group for the amino terminus of amino acids. It is stable to many reaction conditions but can be readily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de

tBu (tert-butyl) Group: The tert-butyl ether is used to protect the hydroxyl group of the tyrosine side chain. Similar to the Boc group, the tBu group is also acid-labile and is typically cleaved simultaneously with the Boc group during the final deprotection step with strong acid. peptide.comiris-biotech.de

This combination of Boc and tBu protecting groups is particularly well-suited for what is known as Boc solid-phase peptide synthesis (SPPS). ruifuchemical.com The use of the D-enantiomer of tyrosine is significant for creating peptides that are more resistant to enzymatic degradation, a desirable property for many therapeutic peptides.

Scope and Academic Relevance in Modern Synthetic Disciplines

This compound is a commercially available reagent that finds broad application in academic and industrial research. ambeed.commedchemexpress.com Its primary use is as a building block in the synthesis of peptides with specific functions. For instance, it has been incorporated into the synthesis of dipeptides to study chiral integrity during transformations. acs.org It has also been utilized in the aqueous microwave-assisted solid-phase synthesis of peptides like Leu-enkephalin, demonstrating its utility in more environmentally friendly synthetic methodologies. mdpi.com

Furthermore, this compound has been employed in the synthesis of complex glycopeptides, such as a domain of erythropoietin, highlighting its importance in the construction of large and intricate biomolecules. nih.gov Its application extends to the synthesis of novel peptide structures, as demonstrated in the creation of a pentapeptide through a two-fold peptide elongation using mono-Boc-diketopiperazines. acs.org

The versatility of this compound is further underscored by its use in creating modified peptides for various biochemical and pharmaceutical applications. The stability and specific deprotection conditions associated with the Boc/tBu strategy make it a reliable choice for researchers in diverse fields of synthetic chemistry. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H27NO5 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) |

InChI Key |

ZEQLLMOXFVKKCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Fundamental Principles of Protecting Group Chemistry for Boc D Tyr Tbu Oh

Role as an Nα-Amino Protecting Group

The primary function of the Boc group in Boc-D-Tyr(tBu)-OH is to protect the α-amino group of the D-tyrosine backbone. cymitquimica.com This protection is crucial during peptide synthesis to prevent the amine from participating in unintended reactions, such as reacting with an activated carboxyl group of another amino acid, which would lead to undesired peptide sequences. biosynth.com The Boc group's steric bulk also helps to minimize racemization during the coupling steps.

Acid-Lability and Cleavage Mechanisms

Acid-Lability and Cleavage Mechanisms

The Boc group is characterized by its lability in the presence of strong acids. wikipedia.org This property allows for its selective removal when desired. The cleavage mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.com This is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. wikipedia.orgchemistrysteps.com The formation of the gaseous carbon dioxide and volatile isobutylene (B52900) (formed from the tert-butyl cation) helps to drive the reaction to completion. chemistrysteps.com

Commonly Used Reagents for Boc Deprotection:

| Reagent | Conditions |

| Trifluoroacetic acid (TFA) | Typically used in dichloromethane (B109758) (DCM) wikipedia.org |

| Hydrochloric acid (HCl) | In solvents like methanol (B129727) or ethyl acetate (B1210297) wikipedia.org |

| Aluminum chloride (AlCl₃) | For selective cleavage in the presence of other acid-sensitive groups wikipedia.org |

| Trimethylsilyl iodide (TMSI) | Followed by methanolysis for milder deprotection wikipedia.org |

Orthogonality with Other Protecting Strategies

A key concept in complex chemical synthesis is "orthogonality," which refers to the ability to remove one protecting group in the presence of others without affecting them. wikipedia.orgiris-biotech.de The Boc group is a cornerstone of one of the major orthogonal strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. biosynth.comiris-biotech.de In this approach, the temporary Nα-Boc group is removed by a moderately strong acid like TFA, while more permanent side-chain protecting groups, such as benzyl (B1604629) ethers, are stable to these conditions and require a much stronger acid, like hydrogen fluoride (B91410) (HF), for their removal. iris-biotech.depeptide.com

However, the Boc group is not orthogonal to the tert-butyl (tBu) side-chain protecting group, as both are removed under similar acidic conditions. iris-biotech.de This is a crucial consideration in the use of this compound. The simultaneous deprotection of both the Nα-Boc and the Tyr(tBu) side chain is often the intended final step in a synthesis.

Synthetic Methodologies Employing Boc D Tyr Tbu Oh As a Building Block

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a widely used technique where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. iris-biotech.de Boc-D-Tyr(tBu)-OH is a valuable reagent in SPPS, particularly within the Boc/Benzyl (B1604629) (Boc/Bzl) protection strategy. biosynth.comthieme-connect.de

In Boc/Bzl SPPS, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more acid-stable benzyl-based groups. biosynth.comiris-biotech.de The Boc group is cleaved at each step of peptide elongation using a moderately strong acid, such as trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin are removed at the end of the synthesis with a much stronger acid, like hydrofluoric acid (HF). iris-biotech.de

This compound integrates well into this strategy. The tBu group protecting the tyrosine side chain is cleaved under the same strong acid conditions (e.g., HF) used for the final cleavage and deprotection of other side chains, such as those of serine and threonine protected as benzyl ethers. peptide.com However, it's important to note that the Boc/Bzl strategy is not strictly orthogonal, as both the Boc and benzyl groups are acid-labile, differing only in the acid strength required for their removal. biosynth.comiris-biotech.de

The formation of the peptide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide chain is a critical step in SPPS. This reaction requires the activation of the carboxylic acid group. A variety of coupling reagents are available for this purpose, each with its own advantages and potential drawbacks.

Commonly used coupling reagents in conjunction with Boc-protected amino acids like this compound include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netluxembourg-bio.com Phosphonium salts, like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts, such as HBTU, HATU, and HCTU, are also highly effective coupling reagents. luxembourg-bio.comknepublishing.com

The choice of coupling reagent can be influenced by factors such as the specific peptide sequence, the presence of sterically hindered amino acids, and the desired reaction time. For instance, in the synthesis of a tetrapeptide, a combination of HBTU/HOBt was used for coupling Fmoc-Tyr(tBu)-OH. knepublishing.com

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Additives | Key Characteristics |

| Carbodiimides | DCC, DIC | HOBt, HOAt | Widely used, cost-effective. HOBt/HOAt reduce racemization. |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization. | |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction times, high yields. HATU is particularly effective for difficult couplings. | |

| Triazine-based | DMTMM | Can be a cost-effective alternative for SPPS. luxembourg-bio.com |

Racemization, the conversion of a chiral amino acid to a mixture of both D- and L-enantiomers, is a significant concern during peptide synthesis as it can lead to the formation of undesired diastereomeric peptides. The risk of racemization is particularly high during the activation step of the carboxylic acid. nih.gov

Urethane-based protecting groups like Boc are known to suppress racemization during activation and coupling. nih.gov However, the choice of coupling method and the reaction conditions also play a crucial role. The addition of additives like HOBt or its derivatives to carbodiimide-mediated couplings is a standard practice to minimize racemization. peptide.com Coupling reagents based on HOBt or HOAt, such as HBTU and HATU, are also designed to reduce the risk of racemization. luxembourg-bio.com

For amino acids that are particularly prone to racemization, such as histidine and cysteine, specific strategies are often employed. nih.govpeptide.com While tyrosine is generally less susceptible to racemization than some other amino acids, careful selection of coupling reagents and conditions is still important to maintain the chiral integrity of this compound during its incorporation into the peptide chain.

The final step in SPPS is the cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups. In the context of the Boc/Bzl strategy utilizing this compound, this is typically achieved with a strong acid. iris-biotech.de

Historically, anhydrous hydrofluoric acid (HF) has been the reagent of choice for this global deprotection. iris-biotech.de The tBu group on the tyrosine side chain is readily cleaved by HF. peptide.com During the cleavage process, highly reactive carbocations are generated from the protecting groups. These can react with nucleophilic amino acid side chains like tyrosine, tryptophan, and methionine. sigmaaldrich.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Common scavengers include anisole, thioanisole, and ethanedithiol (EDT). sigmaaldrich.com

More recently, trifluoromethanesulfonic acid (TFMSA) has also been used as a strong acid for cleavage. nih.gov It is important to note that the cleavage conditions must be carefully chosen to ensure complete removal of all protecting groups without damaging the peptide. For instance, tert-butyl cations formed during the deprotection of tBu-based protecting groups can alkylate the thioether sidechain of methionine. peptide.com

Considerations for Racemization Control During Coupling

Solution-Phase Peptide Synthesis Applications

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable methodology, particularly for the synthesis of shorter peptides and for large-scale production. Boc-protected amino acids, including this compound, are commonly used in this approach. nih.gov

Fragment condensation is a powerful strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. This approach can be more efficient than a stepwise elongation for long sequences.

This compound can be incorporated into peptide fragments that are later used in condensation reactions. For example, a protected peptide fragment containing this compound could be synthesized and then coupled to another peptide fragment to build a larger sequence. researchgate.net The choice of coupling reagents for fragment condensation is critical to ensure high yields and minimize racemization at the C-terminal amino acid of the activating fragment. Reagents like DIC/HOBt are often employed for this purpose. researchgate.net

A study on the synthesis of the HIV-1 protease C-terminal fragment demonstrated the effectiveness of fragment condensation, comparing conventional and "swelling volume" methods for coupling peptide fragments on a solid support. researchgate.net In another example, a protected tripeptide, Fmoc-Glu(tBu)-Tyr(tBu)-Gly-OH, was synthesized and used in a fragment condensation step for the synthesis of a larger peptide. google.com This highlights the utility of protected tyrosine derivatives in building blocks for convergent peptide synthesis strategies.

Selective Reactions in Solution-Phase Systems

In solution-phase peptide synthesis, this compound offers significant advantages. The tert-butyl ether protecting the tyrosine side chain is stable under the acidic conditions typically used to remove the N-terminal Boc group, preventing unwanted side reactions. This orthogonality of protecting groups is fundamental to achieving selective peptide bond formation.

The general strategy involves the activation of the carboxylic acid group of this compound, followed by coupling with the free amine of another amino acid or peptide fragment. Common coupling reagents used in conjunction with this building block include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve efficiency. researchgate.net

A notable application is in fragment condensation, where protected peptide segments are coupled in solution. The hydrophobicity imparted by the Boc and tBu groups can enhance the solubility of protected peptide fragments in organic solvents, facilitating the synthesis of longer and more complex peptides. sci-hub.se

Advanced Synthetic Techniques

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide assembly. The application of microwave irradiation can significantly reduce reaction times for both the deprotection of the Boc group and the subsequent coupling step. researchgate.netmdpi.com

In the context of this compound, microwave energy facilitates rapid and efficient coupling, even in challenging sequences. For instance, in the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), Boc-Tyr(tBu)-OH nanoparticles have been successfully coupled to a resin-bound peptide in an aqueous medium under microwave irradiation, demonstrating the versatility of this approach. mdpi.com The conditions for such syntheses are often optimized to balance reaction speed with the minimization of side reactions like racemization. researchgate.netresearchgate.net

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |

| Temperature | Room Temperature | Elevated (e.g., 60-90 °C) researchgate.netacs.org |

| Coupling Time | Hours (e.g., 1-2 hours) | Minutes (e.g., 3-5 minutes) mdpi.comresearchgate.net |

| Reagents | Boc-amino acid, DIC/HOBt or TBTU/DIPEA researchgate.net | Boc-amino acid, DIC/OxymaPure researchgate.netacs.org |

| Solvent | DMF, DCM researchgate.net | DMF, 25% DMSO/Toluene researchgate.net |

This table provides a general comparison; specific conditions can vary based on the peptide sequence and synthesizer.

The D-configuration of this compound is critical for the synthesis of peptides with specific three-dimensional structures and biological activities. The incorporation of D-amino acids can induce turns or other secondary structures, and can also enhance the peptide's resistance to enzymatic degradation.

The stereochemical integrity of the D-tyrosine residue must be maintained throughout the synthesis. The use of coupling additives like HOBt or OxymaPure is crucial for minimizing epimerization, particularly during the activation of the carboxylic acid. researchgate.net Careful selection of coupling reagents and reaction conditions ensures that the D-amino acid is incorporated with high stereochemical purity, which is essential for the final structure and function of the target peptide. ethz.ch

An advanced strategy for peptide synthesis involves the use of N-Boc-2,5-diketopiperazines (Boc-DKPs) as building blocks for peptide elongation. Diketopiperazines are cyclic dipeptides that can be activated for ring-opening and subsequent peptide bond formation.

In this methodology, a mono-Boc-protected diketopiperazine derived from this compound and another amino acid (e.g., glycine) can be synthesized. acs.org This cyclo(Boc-D-Tyr(tBu)-Gly-) can then be reacted with a peptide amine in a microwave-assisted ring-opening reaction. This process elongates the peptide chain by two amino acid residues in a single step, offering an efficient route to longer peptides. acs.org For example, a pentapeptide was synthesized by treating a tripeptide with cyclo(Boc-L-Tyr(tBu)-Gly-), resulting in a high yield and excellent optical purity. acs.org This method has also been successfully applied to the synthesis of the endogenous opioid peptide, Leu-enkephalin. acs.org

This technique highlights the versatility of this compound in innovative synthetic strategies that go beyond traditional stepwise peptide elongation.

Advanced Research Applications in Peptide and Peptidomimetic Chemistry

Design and Construction of D-Amino Acid Containing Peptides

The incorporation of D-amino acids, such as D-tyrosine derived from Boc-D-Tyr(tBu)-OH, is a powerful strategy in peptide design. These non-natural amino acids are introduced into peptide sequences during synthesis, often using automated solid-phase peptide synthesis (SPPS) protocols with either Boc or Fmoc chemistry. frontiersin.orggoogle.com In a typical Fmoc-based synthesis, for instance, a resin is treated with piperidine (B6355638) to remove the Fmoc protecting group, and the next protected amino acid, such as Fmoc-D-Tyr(tBu)-OH, is then coupled to the newly freed amine. frontiersin.org This cycle is repeated to build the desired peptide sequence.

The stereochemistry of amino acids is a primary determinant of a peptide's three-dimensional structure. Introducing a D-enantiomer like D-tyrosine into a sequence of L-amino acids forces significant changes in the peptide's local and global conformation. nih.gov This alteration of the local folding propensity is a key tool for researchers. nih.gov For example, the presence of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns or helical structures, which may not be favored in the all-L-amino acid equivalent. Conformational analysis of peptides containing D-amino acids is essential for understanding how these structural changes influence receptor binding and biological activity. nih.gov

Incorporating D-amino acids is a fundamental method of modifying the peptide backbone. One of the most significant benefits of this modification is enhanced resistance to enzymatic degradation. Proteases, the enzymes that break down peptides and proteins, are highly stereospecific and primarily recognize L-amino acid sequences. A peptide bond involving a D-amino acid is often resistant to cleavage, dramatically increasing the peptide's half-life in biological systems.

A systematic study comparing different backbone modifications found that single incorporation of D-α-residues resulted in the greatest degree of protection against proteolysis by chymotrypsin. nih.gov As shown in the table below, the protective effect was significant even when the D-residue was several positions away from the cleavage site. nih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics.

| Modification Type | Relative Protective Effect |

| D-α-amino acid | High |

| Cα-Me-α-amino acid | Medium-High |

| β³-amino acid | Medium |

| N-Me-α-amino acid | Low-Medium |

| This table summarizes the general trends in proteolytic protection afforded by different backbone modifications as reported in a systematic study. nih.gov |

Influence of D-Enantiomer on Conformational Studies

Role in Structure-Activity Relationship (SAR) Studies for Peptide Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. This compound is a key tool in the SAR exploration of peptides, allowing for the creation of numerous analogues to probe biological systems. acs.orgnih.gov

By systematically replacing L-amino acids with their D-counterparts, researchers can map the importance of stereochemistry at each position within a peptide sequence. This approach was used in the development of bifunctional peptides that act as agonists for opioid receptors and antagonists for the neurokinin 1 (NK1) receptor. acs.orgnih.gov In these studies, a protected peptide intermediate was synthesized and then systematically modified to create a library of compounds. nih.gov This allowed researchers to identify how specific changes influenced the dual bioactivities. acs.orgnih.gov Similarly, SAR studies on Src Tyrosine kinase inhibitors involved the assembly of various peptide analogues using protected amino acids, including Fmoc-Tyr(tBu)-OH, to determine the structural requirements for inhibitory activity. scispace.com

The incorporation of D-tyrosine serves as a powerful probe for understanding how a peptide ligand interacts with its biological receptor. The altered stereochemistry can disrupt or create new binding interactions, providing insight into the topology of the receptor's binding pocket. For example, in designing biased ligands for the interleukin-1 receptor, Fmoc-D-Tyr(tBu)-OH was used to synthesize peptides with constrained conformations to probe specific signaling pathways. frontiersin.org This strategy helps in designing ligands with more specific effects. Research on fluorescent ligands for the histamine (B1213489) H1 receptor also utilized Fmoc-Tyr(tBu)-OH in the synthesis of peptide linkers to explore interactions within the receptor's binding pocket. acs.org

Systematic Modification of Peptidic Sequences

Bioconjugation and Chemical Labeling Research

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The tyrosine residue, whether L- or D-, is a target for various bioconjugation strategies due to its unique phenolic side chain. nih.gov These methods allow for the attachment of reporter molecules like fluorescent dyes, radioactive isotopes, or other functional moieties. nih.gov

The development of fluorescent ligands often involves a peptide component to optimize binding. In one study, a library of fluorescent ligands for the Histamine H1 Receptor was created where the peptide linker was systematically varied. The synthesis of these linkers involved the use of several protected amino acids, including Fmoc-Tyr(tBu)-OH, demonstrating the role of tyrosine derivatives in creating probes for receptor studies. acs.org Furthermore, the preparation of biotin-labeled peptides for use in binding assays and other applications can be achieved by incorporating modified amino acids during synthesis, a field where derivatives like Fmoc-D-Tyr(tBu)-OH are relevant.

Introduction of Reactive Handles for Bioconjugation

The strategic incorporation of specific amino acids into a peptide sequence can provide "handles" for site-selective bioconjugation, a process of chemically linking molecules for various applications, including the development of antibody-drug conjugates (ADCs). rsc.org While this compound itself is a protected precursor, its integration into a peptide chain is a key step toward introducing a reactive site.

After the peptide is synthesized, the tert-butyl (tBu) protecting group on the tyrosine side chain can be removed, typically under acidic conditions, to expose the native phenol (B47542) hydroxyl group. peptide.com This hydroxyl group can then be chemically modified to serve as a reactive handle. Furthermore, the tyrosine residue itself is a precursor for creating more direct reactive sites. For instance, unnatural tyrosine derivatives bearing azidoethyl substitutions can be synthesized and incorporated into peptides. iris-biotech.de This azido (B1232118) group serves as a versatile reactive handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed cycloaddition with alkyne-containing molecules, enabling precise and efficient bioconjugation. iris-biotech.de

The development of perfluoroaryl and perfluoroheteroaryl reagents has also expanded the toolkit for peptide modification. researchgate.net Custom-synthesized, perfluoroarylated tyrosine building blocks can be incorporated into peptides, offering unique reactivity for subsequent bioconjugation or modification steps. researchgate.net The ability to selectively modify amino acid side chains is crucial for attaching biomolecules to surfaces or other molecules, a key process in creating targeted drug delivery systems and diagnostic tools. chemimpex.com

Development of Modified Tyrosine Derivatives for Advanced Applications

This compound serves as a fundamental component in the synthesis of more complex and functionally diverse tyrosine derivatives. medchemexpress.com The protected nature of this compound allows for its seamless integration into peptide sequences using solid-phase peptide synthesis (SPPS) methodologies. advancedchemtech.com Once incorporated, the protecting groups can be selectively removed, allowing the tyrosine residue to be subjected to post-synthetic modifications that mimic natural post-translational modifications (PTMs) or introduce novel functionalities. rsc.org

Key advanced applications stemming from this approach include:

Phosphorylation: Tyrosine phosphorylation is a critical biological process. The ability to create synthetic peptides containing phosphotyrosine at specific sites is essential for studying signaling pathways and enzyme interactions. advancedchemtech.com Starting with a protected tyrosine derivative like Fmoc-D-Tyr(tBu)-OH (a related compound used in an alternative synthesis strategy) allows for the controlled assembly of the peptide before introducing the phosphate (B84403) group. advancedchemtech.com

Iodination: Tyrosine is a precursor to thyroid hormones, which are iodinated. advancedchemtech.com Synthetic access to iodinated peptides is important for endocrinological research and can be achieved by modifying the tyrosine residue after its incorporation into a peptide chain. The use of a protected form like Boc-Tyr(tBu)-OH is valuable for attaching N-terminal tyrosine residues to peptides specifically for subsequent labeling with Iodine-125 (¹²⁵I), a common radioisotope used in biomedical research. peptide.compeptide.com

Peptide Elongation with DKP Building Blocks: Recent advances have utilized mono-Boc-protected diketopiperazines (DKPs) as key building blocks for peptide elongation. For example, cyclo(Boc-l-Tyr(t-Bu)-Gly-) has been used in the synthesis of the endogenous opioid peptide Leu-enkephalin. acs.org This method involves the reaction of the mono-Boc-DKP with a peptide fragment, demonstrating the utility of protected tyrosine derivatives in novel synthetic strategies. acs.org

Synthesis of Hindered and Difficult Peptide Sequences

The synthesis of certain peptide sequences, particularly those that are long, hydrophobic, or prone to aggregation, presents significant challenges in standard solid-phase peptide synthesis (SPPS). biosynth.comresearchgate.net The choice of protecting groups and synthetic strategy is critical to overcoming these issues. The Fmoc/tBu strategy is now more commonly used than the Boc/Bn strategy because it avoids the harsh acidic conditions required in the latter. rsc.org

The tert-butyl (tBu) group used to protect the tyrosine side chain in this compound is highly stable and requires strong acid, such as trifluoroacetic acid (TFA), for its removal. peptide.com This stability is advantageous in the Fmoc/tBu SPPS strategy, where the temporary Nα-Fmoc group is removed at each step with a base, leaving the tBu-protected side chains intact until the final cleavage step. biosynth.comrsc.org This orthogonal protection scheme prevents side reactions at the tyrosine residue during the stepwise assembly of the peptide. biosynth.comnih.gov

The presence of bulky and stable protecting groups like tBu can help to:

Reduce Aggregation: By disrupting interchain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support, the bulky tBu groups can improve solvation of the growing peptide chain. uzh.ch

Prevent Side Reactions: The tert-butyl carbonium ion generated during the deprotection of other Boc groups can problematically react with unprotected tyrosine residues. peptide.com Using the stable tBu ether protection on the tyrosine side chain prevents such side reactions. peptide.com

The effectiveness of using appropriately protected amino acids like Fmoc-Tyr(tBu)-OH (the Fmoc equivalent) has been demonstrated in the synthesis of the N(15)-FBP28 WW domain, an "extremely difficult sequence" that could not be obtained using standard protocols. researchgate.net Incorporating specialized building blocks, including those with robust side-chain protection, was essential for the successful synthesis of this complex peptide. researchgate.net

Analytical and Characterization Methodologies in Boc D Tyr Tbu Oh Based Research

Spectroscopic Characterization of Boc-D-Tyr(tBu)-OH and its Derivatives (focused on synthetic verification)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of this compound.

¹H NMR spectra confirm the presence of all protons and their respective chemical environments. Key signals include those for the two tert-butyl groups (Boc and tBu), the aromatic protons of the tyrosine ring, and the protons of the amino acid backbone (α-proton and β-protons).

¹³C NMR provides information on the carbon skeleton of the molecule. Distinct signals for the carbonyl carbons (from the Boc group and the carboxylic acid), the aromatic carbons, the quaternary carbons of the tert-butyl groups, and the aliphatic carbons of the amino acid backbone are expected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies confirm the presence of the N-H bond of the carbamate, the C=O stretching of the Boc group and the carboxylic acid, and the C-O bonds of the ether and ester functionalities. rsc.org

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight of this compound, confirming its elemental composition. researchgate.net Techniques like Electrospray Ionization (ESI-MS) can provide a precise mass-to-charge ratio (m/z), which should correspond to the calculated molecular weight of the compound (337.41 g/mol ). nih.govchemsrc.com

Below is a table summarizing typical spectroscopic data for the analogous L-enantiomer, which is expected to be identical for this compound.

Table 1: Representative Spectroscopic Data for Boc-Tyr(tBu)-OH

| Technique | Observed Signals / Data | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ ≈ 1.25-1.40 (s, 18H) δ ≈ 2.80-3.10 (m, 2H) δ ≈ 4.10-4.30 (m, 1H) δ ≈ 6.80-7.20 (m, 4H) | Protons of two tert-butyl groups β-protons of tyrosine α-proton of tyrosine Aromatic protons |

| ¹³C NMR (DMSO-d6) | δ ≈ 28.1, 28.5 (q) δ ≈ 37.0 (t) δ ≈ 55.0 (d) δ ≈ 78.0, 78.4 (s) δ ≈ 123.0, 130.0 (d) δ ≈ 133.0, 154.0 (s) δ ≈ 155.0 (s) δ ≈ 174.0 (s) | Carbons of tert-butyl groups β-carbon of tyrosine α-carbon of tyrosine Quaternary carbons of tBu ether and Boc group Aromatic CH carbons Quaternary aromatic carbons Carbonyl carbon of Boc group Carboxyl carbon |

| IR (KBr, cm⁻¹) | ν ≈ 3300-3400 ν ≈ 2900-3000 ν ≈ 1690-1720 ν ≈ 1500-1530 | N-H stretch (carbamate) C-H stretch (aliphatic) C=O stretch (acid and carbamate) N-H bend |

| Mass Spec. (ESI-MS) | m/z ≈ 338.1962 [M+H]⁺ m/z ≈ 360.1781 [M+Na]⁺ | Corresponds to the protonated molecule Corresponds to the sodium adduct |

Note: Exact chemical shifts (δ) and vibrational frequencies (ν) can vary depending on the solvent and instrument used. rsc.orgrsc.org

Chromatographic Purity Assessment in Synthetic Protocols

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is used. These methods separate the target compound from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively assessing purity. A small amount of the compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (mobile phase). The purity is estimated by visualizing the spots under UV light or by staining. A pure compound should ideally show a single spot. It is a common method for routine purity checks, with acceptance criteria often set at ≥98% purity for use in peptide synthesis. scientificlabs.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the gold standard for quantitative purity analysis of protected amino acids. The compound is passed through a column (stationary phase, typically C18) and eluted with a gradient of aqueous and organic solvents (mobile phase). nih.gov

Methodology: A typical mobile phase consists of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov The compound is detected by a UV detector, usually at a wavelength of 214 nm or 280 nm.

Purity Determination: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For use in solid-phase peptide synthesis (SPPS), a purity of ≥98.0% (HPLC) is often required.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Injection Volume | 10-20 µL |

These parameters are illustrative and may be optimized for specific instruments and sample concentrations.

Stereochemical Purity Determination (e.g., Chiral HPLC)

Ensuring the stereochemical integrity of this compound is critical, as racemization (the formation of the L-enantiomer) can lead to the synthesis of undesired diastereomeric peptides with potentially altered biological activity.

Optical Rotation: A fundamental method for assessing chiral purity is the measurement of specific optical rotation using a polarimeter. scientificlabs.com this compound should exhibit a specific rotation that is equal in magnitude but opposite in sign to its L-enantiomer, Boc-L-Tyr(tBu)-OH. While useful, this method is not highly sensitive for detecting small amounts of enantiomeric impurity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is a highly accurate method for determining enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation into two distinct peaks. The enantiomeric excess (e.e.) can be precisely calculated from the relative areas of the two peaks.

Derivatization Followed by Chromatography: An alternative strategy involves reacting this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated and quantified using standard, non-chiral RP-HPLC or Gas Chromatography (GC). For instance, coupling the amino acid to a chiral amine or ester of known enantiomeric purity would produce two diastereomeric products that are typically separable by standard chromatographic methods. Research has shown that synthesizing diastereomeric dipeptides and analyzing the crude reaction mixture by ¹H NMR or LC-MS can be an effective way to quantify the level of epimerization. nih.govrsc.org

Table 3: Methods for Stereochemical Purity Analysis

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral molecule in solution. | Fast, simple, and non-destructive. | Low sensitivity to small amounts of enantiomeric impurity. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy and sensitivity for quantifying enantiomeric excess. | Requires specialized and often expensive chiral columns. |

| Derivatization & HPLC/GC | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. | Uses standard chromatographic equipment; high sensitivity. | Requires an additional reaction step; the derivatizing agent must be chirally pure. |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Boc-D-Tyr(tBu)-OH

The multi-step chemical synthesis of this compound traditionally involves processes that are resource-intensive and generate significant chemical waste. A major thrust in modern chemistry is the development of "green" and sustainable synthetic pathways. Research in this area is targeting several key aspects of the synthesis of this compound and related molecules.

One promising direction is the replacement of hazardous solvents. The synthesis of peptides and their building blocks often relies on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have considerable toxicity concerns. rsc.org Studies have shown that propylene (B89431) carbonate, a biodegradable and less toxic solvent, can effectively replace these in both solution- and solid-phase peptide synthesis, offering comparable yields and purity. rsc.org Another green approach involves minimizing the use of catalysts or using environmentally benign ones. For instance, a simple and eco-friendly protocol for the deprotection of N-Boc groups has been developed using only water at reflux temperatures, eliminating the need for acid catalysts. researchgate.net

Furthermore, the synthesis of the core D-tyrosine structure is a target for sustainable innovation. Microbial fermentation and enzymatic biocatalysis are emerging as powerful alternatives to traditional chemical synthesis for producing tyrosine and its derivatives. frontiersin.orgnih.gov Engineered microbes can convert simple feedstocks like glucose into D-amino acids, offering a renewable and less polluting production model. nih.govnih.gov For example, engineered tyrosine phenol (B47542) lyase (TPL) has been used for the one-step synthesis of various L-tyrosine derivatives in an aqueous medium, a method that could be adapted for D-enantiomers. researchgate.net

Future research will likely focus on integrating these green principles into a holistic synthetic strategy for this compound, combining biocatalytic production of the D-tyrosine core with the use of greener solvents and catalyst-free protection and deprotection steps.

Exploration of Novel Orthogonal Protecting Group Strategies

In complex peptide synthesis, especially for cyclic or multi-functionalized molecules, a diverse toolkit of orthogonal protecting groups is essential. Orthogonal groups can be removed under distinct chemical conditions, allowing for selective deprotection of specific sites on a molecule without affecting others. iris-biotech.dewikipedia.org The standard strategy in solid-phase peptide synthesis (SPPS) often relies on the acid-labile tert-butyl (tBu) group for side-chain protection and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminus protection. iris-biotech.de Since both the Boc and tBu groups on this compound are removed by acid, they are not orthogonal to each other but are orthogonal to the Fmoc group.

To enable more complex molecular architectures, researchers are exploring a third dimension of orthogonality. This involves introducing protecting groups that are labile to conditions other than acid or base.

Key Emerging Orthogonal Protecting Groups:

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid (Boc, tBu), Base (Fmoc) |

| 2-Nitrobenzyloxycarbonyl | Nvoc | UV Photolysis (~350 nm) | Acid, Base |

| 4-Methoxyphenacyloxycarbonyl | Phenoc | UV Photolysis, Zn/AcOH | Acid, Base |

| 1-(o-Nitrophenyl)ethyl | Npe | UV Photolysis | Acid, Base |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE | UV Photolysis | Acid, Base |

Table 1: Examples of protecting groups orthogonal to standard acid- and base-labile groups.

Photolabile protecting groups (PLPGs) are particularly attractive as they can be removed with light, a "traceless" reagent, offering high spatial and temporal control. thieme-connect.deresearchgate.net Groups like Nvoc and various phenacyl derivatives are stable to both the acidic conditions used to cleave Boc/tBu and the basic conditions for Fmoc removal. thieme-connect.de Similarly, the Alloc group, which is removed by palladium catalysis, provides another layer of orthogonality. ug.edu.pl

The future in this area involves designing and applying these novel groups to synthesize complex peptides containing this compound. This would allow for, as an example, the on-resin cyclization or side-chain modification of a peptide while the tyrosine hydroxyl and N-terminus remain protected, significantly expanding the synthetic possibilities.

Integration into Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical methods, is a powerful strategy for producing complex biomolecules. The integration of a heavily modified building block like this compound into such workflows presents both opportunities and challenges.

Enzymes typically exhibit high specificity for their substrates, and the bulky Boc and tBu protecting groups, along with the unnatural D-configuration, can hinder recognition by many native enzymes. rsc.orgasm.org However, emerging research focuses on overcoming these limitations. One approach is enzyme engineering, where enzymes are mutated to broaden their substrate scope. For example, peptide ligases like omniligase-1 are being explored for their tolerance of protected or unnatural amino acids at various positions in the peptide sequence. uva.nl

Another strategy is to apply enzymatic and chemical steps sequentially. A chemical synthesis could be used to create a peptide fragment containing this compound, which is then ligated to other enzymatically-produced or unprotected fragments using robust enzymes like sortase A or butelase. uva.nlchimia.ch A novel chemoenzymatic ligation strategy utilizes tyrosinase to convert an N-terminal tyrosine into the more reactive L-DOPA, which can then undergo a chemical Pictet-Spengler reaction with an aldehyde-tagged peptide. nih.govnih.gov While this specific method targets L-tyrosine, it highlights the potential for enzymatic modification of the tyrosine side chain to facilitate subsequent chemical coupling.

Future research will likely involve:

Screening and engineering of ligases and proteases that can accommodate D-amino acids and bulky protecting groups.

Developing novel chemoenzymatic cascades where this compound is incorporated chemically, while enzymes perform other transformations on the peptide backbone or at other, unprotected residues.

Using enzymes to synthesize the D-amino acid precursor itself, which is then chemically protected and incorporated into peptides. nih.govasm.org

Advanced Applications in Material Science and Supramolecular Chemistry (as a building block)

The unique structural features of this compound make it an attractive building block for creating advanced functional materials. In supramolecular chemistry, non-covalent interactions drive the self-assembly of small molecules into larger, ordered structures like nanofibers, vesicles, and hydrogels.

The incorporation of D-amino acids into self-assembling peptides is a well-established strategy to enhance the resulting material's stability. formulationbio.com Materials built from D-peptides are resistant to degradation by proteases, which are common in biological environments and typically only recognize L-amino acids. lifetein.com This increased biostability is crucial for applications such as long-term drug delivery hydrogels or durable tissue engineering scaffolds. scispace.com

The specific components of this compound each play a role in self-assembly:

Aromatic Tyrosine Ring: The phenyl group facilitates π-π stacking interactions, a key driving force for the self-assembly of many peptide-based materials. The presence of aromatic side chains like phenylalanine and tyrosine has been shown to be favorable for hydrogelation. sci-hub.se

tert-Butyl (tBu) Group: This bulky, hydrophobic group can significantly influence molecular packing. The hydrophobicity of the tBu group can promote the formation of β-sheet structures, which are the foundation of many amyloid-like fibrils and hydrogel networks.

Researchers are exploring how peptides containing D-tyrosine derivatives can form mechanically robust hydrogels, sometimes using light to catalyze dityrosine (B1219331) cross-linking to further enhance stability. acs.org The future in this field lies in the rational design of short peptides incorporating this compound to create "smart" materials that respond to specific stimuli (e.g., pH, light, enzymes) for applications in controlled release, biosensing, and regenerative medicine. mdpi.com

Computational Chemistry Studies on Conformation and Reactivity of Boc-Protected D-Tyrosine Derivatives

Computational chemistry provides invaluable insights into the relationship between molecular structure and macroscopic properties. For this compound, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being used to understand its conformational preferences and how it influences the structure of larger peptides.

DFT calculations can be used to investigate the conformational landscape of the protected amino acid itself or of small dipeptides containing it. arizona.edu These studies can determine the relative energies of different rotational isomers (rotamers) and identify the most stable conformations, which are influenced by the bulky protecting groups. For instance, a combined experimental and computational study on the closely related Fmoc-Tyr(tBu)-OH detailed its energy landscape and the critical role of hydrogen bonding and other weak interactions in its crystal packing. Such insights are crucial for predicting how the building block will behave during peptide synthesis and self-assembly.

MD simulations allow researchers to study the dynamic behavior of peptides containing this compound in different environments, such as in aqueous solution or interacting with a cell membrane. nih.govbiorxiv.org These simulations can predict the secondary structure (e.g., α-helix, β-sheet) that a peptide is likely to adopt, which is fundamental to its biological activity and its ability to self-assemble. By simulating peptides with and without this modified residue, or by comparing L- and D-isomers, researchers can directly probe the structural consequences of its incorporation. biorxiv.orgrsc.org

Future computational work will likely focus on:

Multi-scale modeling to bridge the gap from the conformation of a single peptide to the morphology of a large-scale supramolecular assembly.

Simulating the interaction of peptides containing this compound with biological targets like enzymes or receptors to guide the design of new therapeutic agents.

Predicting the reactivity of the protected amino acid in different chemical environments to optimize synthetic protocols and minimize side reactions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-D-Tyr(tBu)-OH, and how can purity be validated experimentally?

- Methodological Answer :

- Synthesis : The tert-butyl (tBu) and Boc (tert-butyloxycarbonyl) groups protect the tyrosine hydroxyl and amine moieties, respectively. Synthesis typically involves sequential protection using tert-butyl chloride and Boc anhydride under anhydrous conditions .

- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

- Validation : Confirm purity via HPLC (C18 column, 220 nm detection) and characterize using -NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm, Boc group at δ 1.4 ppm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact (LD50 for oral toxicity: ~300 mg/kg in rodents) .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Framework : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model protonation states and bond dissociation energies. Include solvent effects (e.g., PCM for water) .

- Key Parameters :

| Parameter | Value/Model | Relevance |

|---|---|---|

| Exchange-correlation | B3LYP | Balances accuracy and computational cost |

| Solvation Model | PCM (Water) | Mimics aqueous lab conditions |

Q. What experimental strategies resolve contradictions in reported -NMR chemical shifts for this compound?

- Methodological Answer :

- Troubleshooting Steps :

Standardization : Compare with deuterated solvent (e.g., DMSO-d6 vs. CDCl3) and internal standards (TMS).

Dynamic Effects : Analyze temperature-dependent NMR to identify conformational exchange broadening .

Cross-Validation : Correlate with IR (C=O stretch ~1700 cm) and mass spectrometry (ESI-MS: [M+H]+ = 338.4) .

- Data Reconciliation : Use collaborative platforms (e.g., NMRShiftDB) to benchmark against published spectra .

Q. How can researchers design a kinetic study to compare this compound deprotection rates under acidic vs. enzymatic conditions?

- Methodological Answer :

- Experimental Design :

| Condition | Catalyst | Monitoring Method |

|---|---|---|

| Acidic | TFA (0.1% v/v) | UV-Vis (tyrosine release at 275 nm) |

| Enzymatic | Chymotrypsin | HPLC quantification of free tyrosine |

- Control Variables : Maintain constant temperature (25°C) and ionic strength.

- Analysis : Fit data to pseudo-first-order kinetics; compare rate constants () and activation energies .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating this compound yield data across multiple synthetic batches?

- Methodological Answer :

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to identify anomalous yields.

- Batch Consistency : Use ANOVA to compare means (e.g., p < 0.05 indicates significant variability).

- Reporting : Include confidence intervals (95%) and raw data in supplementary materials .

Q. How can researchers ensure reproducibility in this compound-based peptide coupling reactions?

- Methodological Answer :

- Standardization :

Use freshly activated coupling agents (e.g., HATU/DIPEA).

Pre-dry reactants under high vacuum (1 h, 40°C).

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to studies using this compound in biomedical research?

- Methodological Answer :

- Compliance : Follow institutional review board (IRB) protocols for human-derived samples.

- Waste Disposal : Classify as "special waste" and use licensed disposal services per EPA/DOT regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.